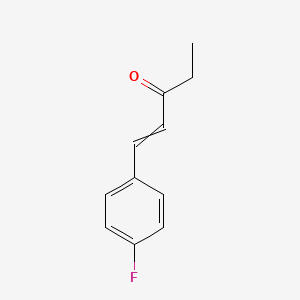
Lithium 7-methyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 7-methyloctanoate is a chemical compound with the molecular formula C9H17LiO2. It is a lithium salt of 7-methyloctanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium 7-methyloctanoate typically involves the neutralization of 7-methyloctanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and crystallization is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 7-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 7-methyloctanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 7-methyloctanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Lithium 7-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium 7-methyloctanoate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness: Lithium 7-methyloctanoate is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other lithium salts.
Propriétés
Numéro CAS |
94108-50-6 |
|---|---|
Formule moléculaire |
C9H17LiO2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
lithium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
CTAKQHPOILPIRW-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)CCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)

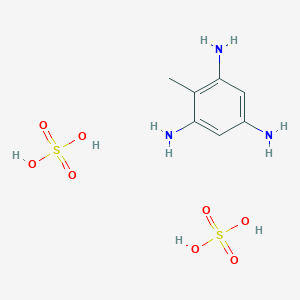
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
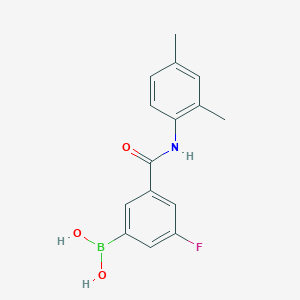
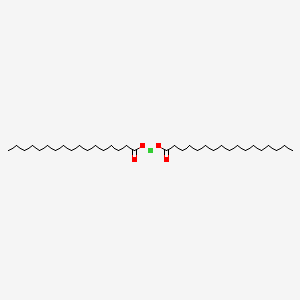
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
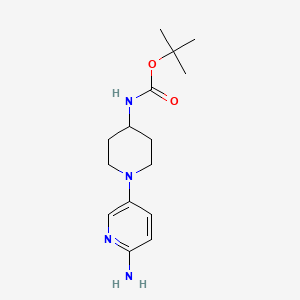
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

